molecular formula C17H12O3 B217751 4-(6-Methoxynaphthalen-2-yl)benzoic acid CAS No. 107430-57-9

4-(6-Methoxynaphthalen-2-yl)benzoic acid

Cat. No. B217751
M. Wt: 264.27 g/mol
InChI Key: JSLLZNPRGISSNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(6-Methoxynaphthalen-2-yl)benzoic acid has been reported in the literature. For instance, a novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The synthesis involved a reaction between 2,2-diphenylethan-1-amine and naproxen .

Scientific Research Applications

Synthesis and Characterization in Dendrimers and Dyes

4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives have been explored for their applications in the synthesis of chiral azobenzene dye-functionalized Janus dendrimers. These compounds exhibit broad absorption maxima in the visible region, confirmed by UV–vis and CD spectrometer analyses. Their thermal properties have been evaluated, showing potential for applications in materials science (Tuuttila et al., 2008).

Antibacterial Activity

A derivative, 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethyl­butylidene)hydrazide, has shown significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential in pharmaceutical research and development (Mamatha et al., 2011).

Anti-inflammatory and Analgesic Agents

Research into (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives has opened new avenues in the search for non-ulcerogenic anti-inflammatory and analgesic agents. Among these compounds, certain derivatives have demonstrated promising activity without inducing gastric lesions, suggesting potential as new lead drugs in the treatment of inflammation and pain (Berk et al., 2009).

Corrosion Inhibition

Benzimidazole derivatives based on 4-(6-Methoxynaphthalen-2-yl)benzoic acid have been synthesized and characterized for their role as efficient corrosion inhibitors for mild steel in HCl solution. These compounds not only offer a high degree of protection against corrosion but also provide insights into the mechanism of inhibition, which can be instrumental in developing new materials for industrial applications (Rbaa et al., 2020).

Photophysical Properties and Sensitized Emission

The photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives have been extensively studied, revealing their potential in the development of luminescent lanthanide complexes. These studies provide a foundation for the design of materials with optimized luminescent properties for applications in lighting and display technologies (Kim et al., 2006).

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAKHWYFOPIVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxynaphthalen-2-yl)benzoic acid

Synthesis routes and methods

Procedure details

Followed the coupling procedure described in Example 3, starting from 6-bromonaphthalen-2-ol and 4-boronobenzoic acid, where the reaction was heated at 85° C. for 8 h. After the prep-HPLC purification, a further purification by silica gel column (PE:EA=7:1 to 4:1) gave the compound as a yellow solid (26 mg, 7%). 1H NMR (DMSO-d6 500 MHz TMS): δ 12.97 (brs, 1H), 9.91 (brs, 1H), 8.19 (s, 1H), 8.04 (d, J=8.0 Hz, 2H), 7.87-7.92 (m, 3H), 7.80 (m, 2H), 7.13-7.16 (m, 2H); MS (ESI): m/z 265.1 [M+1]+.
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Yield
7%

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